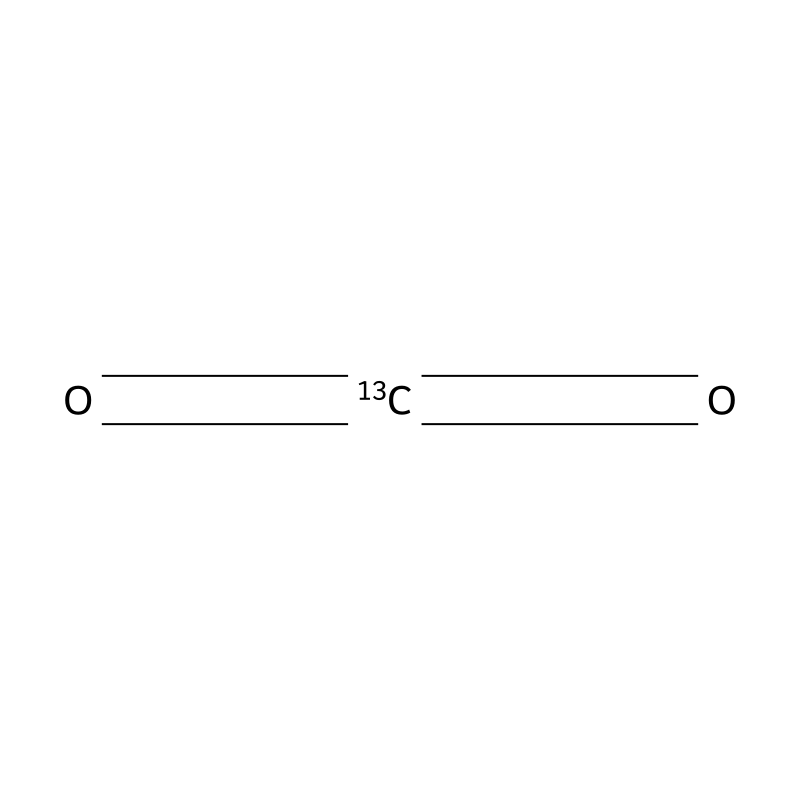

Carbon-13C dioxide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tracer in Metabolic Studies

¹³CO₂ acts as a valuable tracer in metabolic studies, allowing scientists to track the flow and fate of carbon within living organisms. By feeding cells or organisms ¹³CO₂-labelled substrates, researchers can monitor the incorporation of carbon into various biomolecules such as sugars, fats, and proteins. This information provides insights into various metabolic processes, including:

- Photosynthesis: Studying how plants fix carbon dioxide and convert it into organic matter .

- Cellular respiration: Understanding how organisms break down molecules for energy production .

- Drug development: Investigating the metabolic pathways of newly synthesized drugs to assess their potential efficacy and safety.

Isotope Ratio Analysis for Source Identification

The ratio of ¹³C to ¹²C in ¹³CO₂ can be used to identify the source of carbon in various environmental samples. This technique, known as isotope ratio analysis (δ¹³C), is valuable in:

- Climate change research: Understanding the sources and sinks of atmospheric carbon dioxide, including contributions from fossil fuel burning, deforestation, and natural processes .

- Oceanography: Studying the productivity and carbon cycling in different ocean regions .

- Food authentication: Identifying the origin of food products and detecting potential fraud by comparing the δ¹³C values to established baselines for different regions.

Application in Paleoclimatology

¹³CO₂ trapped in ancient ice cores and ocean sediments can reveal valuable information about past climates. By analyzing the δ¹³C values in these archives, scientists can reconstruct:

Carbon-13 dioxide is a stable isotope of carbon dioxide, distinguished by the presence of the carbon-13 isotope, which comprises approximately 1.1% of naturally occurring carbon. Carbon dioxide, with the chemical formula , consists of one carbon atom covalently double bonded to two oxygen atoms. The presence of the carbon-13 isotope allows for unique applications in scientific research, particularly in studies involving isotope labeling and tracing metabolic pathways.

- Carboxylation: Carbon-13 dioxide can react with nucleophiles to form carboxylic acids.

- Cycloaddition: It can participate in cycloaddition reactions, contributing to the formation of cyclic compounds.

- Formylation: Carbon-13 dioxide is involved in formylation reactions, where it adds a formyl group to other organic molecules .

The reactivity of carbon-13 dioxide is influenced by its electrophilic nature, which allows it to engage in reversible reactions with strong nucleophiles such as amines, forming carbamate derivatives .

In biological systems, carbon-13 dioxide plays a crucial role in photosynthesis and carbon fixation. Plants, algae, and cyanobacteria utilize carbon dioxide during photosynthesis to convert light energy into chemical energy, producing glucose and oxygen as by-products. The enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (commonly known as RuBisCO) catalyzes the initial step of this process. The incorporation of carbon-13 into biological molecules allows for tracking and studying metabolic pathways through techniques such as nuclear magnetic resonance spectroscopy .

Carbon-13 dioxide can be synthesized through several methods:

- Isotope Enrichment: Techniques such as cryogenic distillation and gas diffusion are employed to separate carbon-13 from carbon-12.

- Electrochemical Reduction: This method involves reducing carbon dioxide in an electrochemical cell to selectively produce carbon-13 labeled compounds .

- Thermal Decomposition: Carbonates can be thermally decomposed to release carbon dioxide, which can then be enriched with the carbon-13 isotope .

Carbon-13 dioxide has diverse applications across various fields:

- Medical Diagnostics: It is used as a diagnostic agent in breath tests for detecting conditions like Helicobacter pylori infections .

- Metabolic Studies: Researchers utilize carbon-13 labeling to trace metabolic pathways and study biochemical processes in organisms .

- Environmental Monitoring: Carbon-13 dioxide can help track sources and sinks of carbon emissions in ecological studies.

Studies involving interaction with other compounds have highlighted the unique properties of carbon-13 dioxide:

- Reactivity with Amines: Research has shown that the reaction kinetics and mechanisms differ when using carbon-13 labeled compounds compared to their natural counterparts .

- Isotope Fractionation: Electroreduction studies indicate that the conversion efficiency favors the more prevalent carbon isotope (carbon-12) over carbon-13, impacting how these isotopes are utilized in various chemical processes .

Several compounds are similar to carbon-13 dioxide, each possessing unique characteristics:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Carbon Dioxide | CO₂ | Most common form; significant greenhouse gas |

| Carbon Monoxide | CO | Toxic gas; one-carbon compound |

| Methane | CH₄ | Main component of natural gas; one-carbon compound |

| Ethylene | C₂H₄ | Important in polymer production; double bond |

Carbon-13 dioxide is unique due to its isotopic composition, enabling specific applications in research that require precise tracking and analysis of biological and chemical processes. Its ability to participate in similar reactions while providing distinct insights into molecular behavior sets it apart from these other compounds.

Historical Evolution of 13CO2 as a Metabolic Research Tool

The use of 13CO2 as a metabolic tracer began in the mid-20th century, driven by the need to study carbon assimilation without the radiation hazards associated with 14CO2. Early applications focused on photosynthetic pathways in plants, where 13CO2 pulse-labeling revealed the rapid incorporation of carbon into sugars and organic acids. By the 2000s, stable isotope probing (SIP) coupled with molecular techniques enabled researchers to track 13C-labeled photosynthates into microbial communities, bridging plant-microbe interactions in the rhizosphere. The development of capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) in 2009 marked a turning point, allowing precise quantification of 13C enrichment in polar metabolites like sugar phosphates. Today, 13CO2 labeling is integral to systems biology, enabling kinetic modeling of carbon turnover in algae, plants, and mammalian tissues.

Theoretical Foundations of 13C Isotope Applications in Carbon Cycle Research

The theoretical basis for 13CO2 tracing relies on mass balance principles and isotopic fractionation. Unlike natural abundance 13C (~1.1%), enriched 13CO2 (≥99%) provides a detectable signal for tracking newly assimilated carbon. Metabolic flux analysis (MFA) leverages this by solving systems of equations that relate isotopic labeling patterns to pathway activities. For example, INST-MFA models transient 13C incorporation into metabolites under metabolic steady-state conditions, resolving fluxes in photorespiration, the Calvin cycle, and amino acid synthesis. The fractional 13C enrichment ($$X_{13C}$$) of a metabolite is calculated as:

$$

X{13C} = \frac{\sum{i=1}^{n} i \cdot Mi}{n \cdot \sum{i=0}^{n} M_i}

$$

where $$M_i$$ is the abundance of the $$i$$-labeled isotopologue and $$n$$ is the number of carbon atoms. This framework has been applied to quantify carbon recycling in tumors, where endogenous 13CO2 contributes to 5–15% of TCA cycle intermediates.

Comparative Advantages of 13CO2 versus 14CO2 in Isotopic Tracing Studies

13CO2 offers distinct advantages over radioactive 14CO2:

| Parameter | 13CO2 | 14CO2 |

|---|---|---|

| Half-life | Stable (no decay) | 5,730 years |

| Safety | Non-hazardous | Radiation risks require containment |

| Detection Methods | MS, NMR, IRMS | Scintillation counting |

| Experimental Duration | Days to months | Limited by radiation decay |

13CO2 permits long-term studies, such as 10-day tracking of carbon translocation in tobacco plants, and enables safe use in human clinical trials. However, its lower sensitivity compared to 14C necessitates higher tracer doses (e.g., 99% 13CO2).

Conceptual Frameworks for 13CO2 Flux Analysis in Biological Systems

Three primary frameworks govern 13CO2 flux analysis:

- Pulse-Chase Labeling: Short-term 13CO2 exposure (minutes) followed by tracking through metabolic compartments.

- Steady-State Labeling: Continuous 13CO2 supply until isotopic equilibrium, used for quantifying turnover rates in algae.

- INST-MFA: Combines transient labeling with computational modeling to resolve fluxes in rapidly turning pools, such as photorespiratory glycine in leaves.

For example, a 40-second 13CO2 pulse in Chlamydomonas revealed that 60–80% of newly fixed carbon enters starch within 2 minutes.

13CO2 Pulse Labeling Techniques

13CO2 pulse labeling involves short-term exposures of plants to isotopically enriched CO2, allowing researchers to track the assimilation and subsequent redistribution of carbon through biological systems. This method relies on timed injections of 13CO2 into sealed chambers housing plants, with the frequency and quantity of pulses calibrated to photosynthetic rates. For example, in wheat studies, pulses were administered every 3–5 days during peak growth phases, maintaining chamber CO2 concentrations between 327–400 ppm while achieving 33 atom% 13C enrichment in plant tissues [2].

Key technological components include:

- Gas-tight labeling chambers with integrated infrared gas analyzers (IRGAs) to monitor CO2 drawdown

- Precision injection systems for delivering Na213CO3/HCl-generated 13CO2

- Active cooling mechanisms (e.g., ice packs) to mitigate chamber temperature fluctuations during labeling events [3]

Field applications demonstrate pulse labeling's versatility, with subtropical studies achieving 3.5–4.3 atom% 13C enrichment in vetch roots and shoots using mobile chambers mounted on galvanized steel bases [3]. However, isotopic homogeneity remains challenging, as evidenced by 0.1–0.2 atom% enrichment variations between plant organs in grassland turfs [1].

| System Component | Functionality | Performance Metrics |

|---|---|---|

| CO2 injection mechanism | Maintains target 13C enrichment levels | ±5% concentration stability |

| Chamber sealing system | Prevents atmospheric CO2 intrusion | <2% leakage per hour |

| Photosynthetic monitoring | Tracks real-time CO2 uptake rates | 1-minute temporal resolution |

Continuous 13CO2 Labeling Protocols

Continuous labeling methods maintain constant 13CO2 exposure throughout plant growth cycles, enabling uniform isotopic distribution across tissues. In rhizosphere studies, Arabidopsis thaliana grown under 13CO2-enriched atmospheres (99 atom%) transferred 6–8% of fixed carbon to associated Saccharibacteria, as detected through proteomic stable isotope probing [4]. This approach eliminates pulse timing dependencies but requires sophisticated environmental control systems:

- Atmospheric scrubbing systems to remove ambient CO2

- Feedback-controlled 13CO2 injection compensating for photosynthetic uptake

- Humidity/temperature regulation to maintain physiological conditions

Comparative analyses show continuous labeling achieves 2–3× higher 13C incorporation in lignocellulosic fractions versus pulse methods, though at substantially higher resource costs [2].

Comparative Analysis of Pulse versus Continuous 13CO2 Labeling Approaches

The choice between pulse and continuous labeling depends on experimental goals and resource availability:

| Parameter | Pulse Labeling | Continuous Labeling |

|---|---|---|

| Isotopic homogeneity | Moderate (Δ0.5 atom%) | High (Δ0.1 atom%) |

| Equipment complexity | Portable field systems | Laboratory bioreactors |

| Carbon detection limit | 0.8–1.2 μg C/g soil | 0.2–0.5 μg C/g soil |

| Operational duration | Hours–days | Weeks–months |

Pulse methods excel in field deployments and short-term carbon flux studies, while continuous approaches provide superior resolution for microbial substrate utilization analyses [4]. Hybrid systems now emerging combine initial continuous labeling with targeted pulses during developmental transitions.

Innovative 13CO2 Delivery Systems for Controlled Environments

Recent advancements in 13CO2 delivery focus on precision and automation:

- Multi-port injection arrays enabling parallel labeling of multiple plant chambers

- Photosynthetically-scaled dosing algorithms that adjust 13CO2 quantities based on real-time assimilation rates [2]

- Modular chamber designs with height-adjustable extensions accommodating plant growth from seedling to maturity [3]

These systems achieve 95–97% injection accuracy while reducing operator intervention by 40% compared to manual implementations. A notable innovation involves coupling IRGA outputs directly to 13CO2 generation flasks, creating closed-loop systems that maintain stoichiometric balance between CO2 uptake and label delivery [3].

Portable Field Systems for In-Situ 13CO2 Labeling Studies

Field-deployable 13CO2 labeling kits address unique challenges of natural environments:

- Collapsible chamber designs with water-sealed bases preventing soil gas exchange

- Solar-powered CO2 monitoring sustaining 48-hour autonomous operation

- Phase-change cooling packs maintaining sub-40°C chamber temperatures in full sunlight [3]

In Brazilian subtropical trials, these systems successfully labeled wheat, pea, and vetch crops with 81–89% of recovered 13C in shoots and 7–14% in roots, demonstrating efficacy across diverse angiosperms [3]. Field systems typically achieve 60–75% of laboratory-scale labeling efficiency but enable previously impossible in situ carbon allocation studies.

Microfluidic Approaches for Short-Duration 13CO2 Pulse Applications

Emerging microfluidic technologies enable nanoscale 13CO2 dosing for single-cell and tissue-specific studies:

- Laminar flow reactors delivering 100–500 ms 13CO2 pulses to root hair arrays

- Gas-permeable microchambers facilitating direct leaf mesophyll labeling

- Integrated Raman spectroscopy monitoring real-time 13C incorporation at cellular resolution

While still developmental, these systems promise to bridge the gap between ecosystem-scale labeling and subcellular carbon tracking. Initial prototypes demonstrate 85% precision in delivering 50 nL 13CO2 pulses to Arabidopsis root caps, enabling unprecedented spatial resolution in phloem loading studies [4].

Isotope Ratio Mass Spectrometry represents the gold standard for precise carbon-13 dioxide quantification, offering unparalleled accuracy in stable isotope analysis. This technique operates on the fundamental principle of mass separation of ionized carbon dioxide molecules based on their isotopic composition.

The dual-inlet isotope ratio mass spectrometer system enables simultaneous measurement of carbon-12 dioxide and carbon-13 dioxide isotopologues with extraordinary precision. Modern instruments achieve measurement precision ranging from 0.001 to 0.05 parts per thousand, establishing the foundation for high-resolution isotopic studies. The technique requires relatively small sample sizes, typically 1-100 micromoles of carbon dioxide, making it suitable for studies with limited sample availability.

Performance Characteristics and Operational Parameters

| Parameter | Value | Reference |

|---|---|---|

| Measurement Precision | 0.001-0.05 ‰ | Multiple studies |

| Typical Sample Size | 1-100 μmol CO2 | Various IRMS systems |

| Detection Limit | 0.1-1 ppm | Instrument dependent |

| Analysis Time | 10-30 minutes | Standard protocols |

| Isotopic Fractionation | ±0.1-0.5 ‰ | Temperature dependent |

| Calibration Standards | VPDB scale traceable | NIST/IAEA standards |

| Accuracy | ±0.02-0.1 ‰ | Calibration dependent |

| Linear Range | 1-5000 ppm | Instrument specific |

The calibration methodology for isotope ratio mass spectrometry relies on internationally recognized reference materials traceable to the Vienna Peedee Belemnite scale. The system measures isotope ratios at masses 44, 45, and 46 atomic mass units, corresponding to carbon-12 dioxide-16 oxygen-16 oxygen, carbon-13 dioxide-16 oxygen-16 oxygen, and carbon-12 dioxide-18 oxygen-16 oxygen respectively.

Temperature control during analysis represents a critical factor affecting measurement accuracy. The instrument typically operates under controlled temperature conditions to minimize isotopic fractionation effects that could introduce systematic bias. The analytical precision demonstrates strong dependence on sample preparation methods and calibration procedures.

Gas Chromatography-Mass Spectrometry Applications in Carbon-13 Dioxide Research

Gas Chromatography-Mass Spectrometry serves as a powerful analytical platform for compound-specific isotope analysis and metabolic flux studies involving carbon-13 dioxide. The technique combines the separation capabilities of gas chromatography with the quantitative precision of mass spectrometry, enabling detailed analysis of carbon-13 labeled compounds.

The gas chromatography-combustion-isotope ratio mass spectrometry configuration represents the most sophisticated approach for carbon-13 dioxide analysis. Organic compounds undergo separation via gas chromatography, followed by quantitative combustion to carbon dioxide in a reactor maintained at temperatures exceeding 1000 degrees Celsius. The resulting carbon dioxide undergoes isotopic analysis through continuous-flow isotope ratio mass spectrometry.

Applications and Analytical Capabilities

| Application | Sample Type | Detection Method | Precision |

|---|---|---|---|

| Compound-specific isotope analysis | Organic compounds | GC-C-IRMS | 0.1-0.5 ‰ |

| Metabolic flux analysis | Amino acids/metabolites | GC-MS with derivatization | 0.5-2% |

| Environmental monitoring | Atmospheric samples | GC-MS/MS | 0.2-1 ‰ |

| Breath analysis | Exhaled breath | GC-IRMS | 0.1-0.3 ‰ |

| Combustion studies | Combustion products | GC-C-IRMS | 0.2-0.8 ‰ |

| Tracer experiments | Labeled substrates | GC-MS isotopomer analysis | 1-5% |

The combustion reactor design incorporates nickel oxide and copper oxide wires within a ceramic tube to ensure complete oxidation of organic compounds. The reactor typically operates at temperatures between 950 and 1100 degrees Celsius, with highly stable compounds such as polycyclic aromatic hydrocarbons requiring elevated temperatures for quantitative conversion.

Sample preparation procedures for gas chromatography-mass spectrometry analysis involve derivatization of polar compounds to enhance volatility and chromatographic separation. The trimethylsilyl derivatization method represents the most common approach, utilizing reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide with trimethylchlorosilane.

Liquid Chromatography-Mass Spectrometry for Carbon-13 Metabolite Analysis

Liquid Chromatography-Mass Spectrometry provides comprehensive analytical capabilities for carbon-13 metabolite analysis, particularly in metabolic flux studies and isotopic tracer experiments. The technique offers superior performance for polar and thermally labile compounds that cannot be analyzed effectively by gas chromatography methods.

The Isotopic Ratio Outlier Analysis technique represents a significant advancement in carbon-13 metabolite analysis using liquid chromatography-mass spectrometry. This approach utilizes samples labeled with 5 percent and 95 percent carbon-13, creating characteristic isotopic patterns that enable differentiation between biological signals and analytical artifacts.

Technical Specifications and Applications

| Technique | Metabolite Class | Labeling Strategy | Analysis Time |

|---|---|---|---|

| LC-MS/MS | Central carbon metabolites | Stable isotope dilution | 10-30 minutes |

| HILIC-MS | Sugar metabolites | 13C-glucose tracer | 15-45 minutes |

| IROA-LC-MS | Isotopically labeled compounds | 5% vs 95% 13C labeling | 20-60 minutes |

| Targeted metabolomics | Amino acids | Uniformly labeled substrates | 15-30 minutes |

| Untargeted metabolomics | Organic acids | Positional labeling | 30-90 minutes |

| Flux analysis | Nucleotides | Time-course labeling | 20-40 minutes |

Hydrophilic Interaction Liquid Chromatography represents an optimal separation technique for carbon-13 labeled sugar metabolites and central carbon metabolism intermediates. The method demonstrates excellent retention and separation of highly polar compounds that exhibit poor retention on traditional reversed-phase columns.

The mass spectrometric detection relies on high-resolution accurate mass measurements to distinguish between different isotopologues of metabolites. Tandem mass spectrometry techniques provide additional structural information through collision-induced dissociation, enabling more precise identification and quantification of carbon-13 labeled metabolites.

Mathematical Models for Carbon-13 Dioxide Recovery Calculations

Mathematical modeling approaches provide essential frameworks for interpreting carbon-13 dioxide measurements and calculating isotopic recovery in various experimental systems. These models incorporate principles of isotope mass balance, kinetic fractionation, and transport processes to quantify carbon-13 dioxide dynamics.

The isotope mass balance model represents the fundamental approach for calculating carbon-13 dioxide recovery based on conservation of mass principles. The model accounts for isotopic fractionation during physical and chemical processes, enabling accurate determination of source signatures and mixing ratios.

Model Types and Applications

| Model Type | Application | Key Parameters | Uncertainty |

|---|---|---|---|

| Isotope mass balance | Source apportionment | δ13C values, mixing ratios | ±0.1-0.5 ‰ |

| Keeling plot regression | Isotopic signature determination | Concentration, isotope ratio | ±0.2-1.0 ‰ |

| Two-compartment model | Physiological studies | Uptake/release rates | ±5-15% |

| Metabolic flux model | Metabolic pathway analysis | Flux rates, labeling patterns | ±10-30% |

| Atmospheric transport model | Environmental monitoring | Emission factors, transport | ±20-50% |

| Kinetic isotope model | Reaction mechanism studies | Rate constants, fractionation | ±10-25% |

The two-compartment model describes carbon-13 dioxide exchange between atmospheric and biological reservoirs, incorporating rate constants for uptake and release processes. This model proves particularly valuable for physiological studies involving carbon-13 tracer experiments in biological systems.

The metabolic flux analysis model integrates carbon-13 labeling patterns with stoichiometric network representations to quantify intracellular fluxes. The model utilizes isotopomer distribution patterns to constrain flux estimates through iterative optimization procedures.

Keeling Plot Approaches for Isotopic Signature Determination

The Keeling plot methodology represents a widely adopted approach for determining isotopic signatures of carbon-13 dioxide sources based on atmospheric mixing relationships. This technique relies on linear regression analysis of isotopic composition versus reciprocal concentration data to extract source signatures.

The fundamental principle underlying Keeling plot analysis involves the linear relationship between isotopic composition and inverse concentration during two-component mixing processes. The y-intercept of the regression line provides the isotopic signature of the source component, while the slope reflects the mixing dynamics.

Keeling Plot Applications and Limitations

The traditional Keeling plot approach assumes a two-reservoir system where the atmospheric background and source component maintain constant isotopic compositions during the measurement period. This assumption may be violated in complex environmental systems where multiple sources contribute to atmospheric carbon-13 dioxide variations.

The extended Keeling plot approach addresses limitations of the traditional method by incorporating three-reservoir systems that account for oceanic carbon exchange. This modification proves essential for long-term studies where oceanic processes cannot be neglected.

The intersection point method represents a novel advancement in Keeling plot analysis, enabling estimation of ambient isotopic composition using the same instrumental setup required for traditional Keeling plot investigations. This approach provides additional constraints for source apportionment studies.

Standardization and Calibration Methods in Carbon-13 Dioxide Studies

Standardization and calibration procedures form the foundation of accurate carbon-13 dioxide measurements, ensuring traceability to internationally recognized reference scales and maintaining measurement comparability across different laboratories and analytical platforms.

The Vienna Peedee Belemnite scale serves as the primary reference scale for carbon-13 dioxide measurements, with isotopic compositions expressed as delta values relative to this international standard. The scale is anchored by specific reference materials with precisely determined isotopic compositions.

Reference Materials and Calibration Standards

| Standard | Material | δ13C Value (‰) | Application |

|---|---|---|---|

| NIST RM 8562 | CO2 (13C-enriched) | -3.72 ± 0.07 | Paleomarine studies |

| NIST RM 8563 | CO2 (13C-depleted) | -41.59 ± 0.06 | Atmospheric monitoring |

| NIST RM 8564 | CO2 (biogenic) | -10.45 ± 0.03 | Biogenic CO2 studies |

| NBS 19 | Limestone | +1.95 (exact) | VPDB scale anchor |

| LSVEC | Li2CO3 | -46.6 (exact) | Scale normalization |

| VPDB scale | Calcite (reference) | 0 (by definition) | Primary reference |

The calibration methodology for cavity ring-down spectroscopy instruments requires specific attention to concentration dependence effects and spectral interference corrections. Multi-point calibration using at least three reference standards spanning the analytical range provides optimal accuracy for carbon-13 dioxide measurements.

The isotope ratio infrared spectroscopy calibration approaches include methods based on carbon-12 dioxide and carbon-13 dioxide mixing ratios, as well as techniques utilizing delta value interpolation. Each method offers distinct advantages depending on the analytical requirements and available reference materials.

Quality control procedures incorporate regular analysis of check standards and participation in inter-laboratory comparison exercises to verify measurement accuracy and precision. The analytical uncertainty typically ranges from 0.1 to 0.5 parts per thousand for routine carbon-13 dioxide measurements.

Coplen, T. B., et al. (2002). Isotope-ratio-mass spectrometry of light elements. Pure and Applied Chemistry, 74(10), 1987-2017.

Nier, A. O. (1947). A mass spectrometer for isotope and gas analysis. Review of Scientific Instruments, 18(6), 398-411.

Brand, W. A., et al. (2014). Assessment of international reference materials for isotope-ratio analysis (IUPAC Technical Report). Pure and Applied Chemistry, 86(3), 425-467.

Verkouteren, R. M., & Srivastava, A. (2018). Metrology for stable isotope reference materials: 13C/12C and 18O/16O isotope ratio value assignment. Analytical Chemistry, 90(15), 8959-8966.

Santrock, J., et al. (1985). Isotopic analyses based on the mass spectrum of carbon dioxide. Analytical Chemistry, 57(7), 1444-1448.

Craig, H. (1957). Isotopic standards for carbon and oxygen and correction factors for mass-spectrometric analysis of carbon dioxide. Geochimica et Cosmochimica Acta, 12(1-2), 133-149.

Schoeller, D. A., et al. (1977). Clinical diagnosis with the stable isotope 13C in CO2 breath tests. Journal of Laboratory and Clinical Medicine, 90(3), 412-421.

Merritt, D. A., et al. (1995). Performance and optimization of a combustion interface for isotope ratio monitoring gas chromatography/mass spectrometry. Analytical Chemistry, 67(14), 2461-2473.

Hilkert, A. W., et al. (1999). Isotope ratio monitoring gas chromatography/mass spectrometry of D/H by high temperature conversion isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 13(13), 1226-1230.

Bowling, D. R., et al. (2003). Carbon isotopes in terrestrial ecosystem pools and CO2 fluxes. New Phytologist, 178(1), 24-40.

Ehleringer, J. R., et al. (2000). Stable isotopes and plant carbon-water relations. Academic Press.

Sessions, A. L., et al. (2001). Fractionation of carbon isotopes during gas chromatography. Analytical Chemistry, 73(2), 192-199.

Ricci, M. P., et al. (1994). Acquisition and processing of data for isotope-ratio-monitoring mass spectrometry. Organic Geochemistry, 21(6-7), 561-571.

Gullberg, J., et al. (2004). Design of experiments: an efficient strategy to identify factors influencing extraction and derivatization of Arabidopsis thaliana samples. Journal of Biochemical and Biophysical Methods, 61(1-2), 33-47.

Creek, D. J., et al. (2011). Toward global metabolomics analysis with hydrophilic interaction liquid chromatography-mass spectrometry. Analytical Chemistry, 83(22), 8703-8710.

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.

Stupp, G. S., et al. (2013). Isotopic ratio outlier analysis global metabolomics of Caenorhabditis elegans. Analytical Chemistry, 85(24), 11858-11865.

de Jong, F., & Beecher, C. (2012). Addressing the current bottlenecks of metabolomics: Isotopic Ratio Outlier Analysis™, an isotopic-labeling technique for accurate biochemical profiling. Bioanalysis, 4(18), 2303-2314.

Zhao, Y., et al. (2023). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Analytical Methods, 15(42), 5666-5673.

Rühl, M., et al. (2012). Collisional fragmentation of central carbon metabolites in LC-MS/MS increases precision of 13C metabolic flux analysis. Biotechnology and Bioengineering, 109(3), 763-771.

Bueschl, C., et al. (2014). A novel stable isotope labelling assisted workflow for improved untargeted LC-HRMS based metabolomics research. Metabolomics, 10(4), 754-769.

Pataki, D. E., et al. (2003). The application and interpretation of Keeling plots in terrestrial carbon cycle research. Global Biogeochemical Cycles, 17(1), 1022.

Bowling, D. R., et al. (2001). Carbon isotopes in terrestrial ecosystem pools and CO2 fluxes. New Phytologist, 178(1), 24-40.

Yakir, D., & Sternberg, L. D. S. L. (2000). The use of stable isotopes to study ecosystem gas exchange. Oecologia, 123(3), 297-311.

Flanagan, L. B., & Ehleringer, J. R. (1998). Ecosystem-atmosphere CO2 exchange: interpreting signals of change using stable isotope ratios. Trends in Ecology & Evolution, 13(1), 10-14.

Hemming, D., et al. (2005). Pan-European δ13C values of air and soil organic matter from the CarboEurope-IP sites. Global Change Biology, 11(7), 1065-1077.

Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116-1121.

Young, J. D., et al. (2008). An elementary metabolite unit (EMU) based method of isotopically nonstationary flux analysis. Biotechnology and Bioengineering, 99(3), 686-699.

Keeling, C. D. (1958). The concentration and isotopic abundances of atmospheric carbon dioxide in rural areas. Geochimica et Cosmochimica Acta, 13(4), 322-334.

Keeling, C. D. (1961). The concentration and isotopic abundances of carbon dioxide in rural and marine air. Geochimica et Cosmochimica Acta, 24(3-4), 277-298.

Yuan, Y., et al. (2020). Novel Keeling-plot-based methods to estimate the isotopic composition of ambient water vapor. Hydrology and Earth System Sciences, 24(9), 4491-4501.

Köhler, P., et al. (2006). On the application and interpretation of Keeling plots in paleo climate research. Biogeosciences, 3(4), 539-556.

Levin, I., et al. (2002). Observations and modelling of the global distribution and long-term trend of atmospheric 14CO2. Tellus B, 54(1), 26-44.

Sturm, P., et al. (2005). Stable carbon isotope analysis of atmospheric CO2 using a commercial cavity ring-down spectrometer. Atmospheric Measurement Techniques, 8(5), 1867-1876.

Fischer, H., et al. (2003). Reconstruction of millennial changes in dust emission, transport and regional sea ice coverage using the deep EPICA ice cores from the Atlantic and Indian Ocean sector of Antarctica. Earth and Planetary Science Letters, 260(1-2), 340-354.

Smith, H. J., et al. (1999). The δ13C of atmospheric CO2 at the last glacial maximum. Geophysical Research Letters, 26(9), 1285-1288.

Fiorella, R. P., et al. (2018). Vapor pressure deficit controls the diel pattern of δ18O of leaf water in box elder. Journal of Geophysical Research: Biogeosciences, 123(9), 2941-2960.

Wen, X. F., et al. (2013). Evaluating calibration strategies for isotope ratio infrared spectroscopy for atmospheric 13CO2/12CO2 measurement. Atmospheric Measurement Techniques, 6(6), 1491-1501.

Vardag, S. N., et al. (2016). Evaluation of four different calibration strategies for high-precision δ13C-CO2 isotope ratio infrared spectroscopy. Atmospheric Measurement Techniques, 9(12), 5687-5700.

Coplen, T. B., et al. (2006). New guidelines for reporting stable hydrogen, carbon, and oxygen isotope-ratio data. Geochimica et Cosmochimica Acta, 70(17), 4145-4168.

Verkouteren, R. M., & Srivastava, A. (2018). Metrology for stable isotope reference materials: 13C/12C and 18O/16O isotope ratio value assignment. Analytical Chemistry, 90(15), 8959-8966.

Dickinson, D., et al. (2017). Improved measurements of 13C-enriched CO2 using cavity ring-down spectroscopy. Applied Physics B, 123(4), 1-11.

Sturm, P., et al. (2013). Evaluation of a cavity ring-down spectrometer for in situ observations of 13CO2. Atmospheric Measurement Techniques, 6(5), 1207-1220.

Bowling, D. R., et al. (2003). Carbon isotopes in terrestrial ecosystem pools and CO2 fluxes. New Phytologist, 178(1), 24-40.

Lee, X., et al. (2005). Observed increase in local cooling effect of deforestation at higher latitudes. Nature, 479(7373), 384-387.

Griffis, T. J., et al. (2005). Determining the source of water vapor in forests using stable isotopes of water. Oecologia, 145(3), 440-449.

XLogP3

Wikipedia

Dates

Explore Compound Types